![molecular formula C12H12N2O3 B5876185 N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide CAS No. 61862-30-4](/img/structure/B5876185.png)
N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide
Overview
Description
N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or simply “Noopept”), is a nootropic substance that has gained popularity in recent years due to its potential cognitive enhancing effects. Noopept is a synthetic peptide that was first developed in Russia in the 1990s and is structurally similar to the endogenous neuropeptide cycloprolylglycine.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is thought to interact with the glutamatergic system in the brain. Noopept has been found to bind to the AMPA and NMDA receptors, which are involved in synaptic plasticity and memory formation. Noopept may also increase acetylcholine levels in the brain, which is important for learning and memory.
Biochemical and Physiological Effects:
Noopept has been found to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF and nerve growth factor (NGF), which are important for neuroplasticity and neuroprotection. Noopept has also been found to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using Noopept in lab experiments is its ability to improve cognitive function in animal models. This can be useful in studying the effects of various compounds on cognitive function. However, one limitation of using Noopept is its potential to interact with other compounds and affect the results of experiments.
Future Directions
There are several future directions that could be explored in relation to Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Another area of interest is the development of more potent and selective Noopept analogues. Additionally, further studies could be conducted to investigate the long-term effects of Noopept use and its potential for abuse.
Synthesis Methods
The synthesis of Noopept involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then deprotected with trifluoroacetic acid (TFA) to yield Noopept.
Scientific Research Applications
Noopept has been studied extensively for its potential cognitive enhancing effects. It has been shown to improve memory, learning, and attention in animal models and human studies. Noopept has also been found to have neuroprotective properties, potentially due to its ability to increase brain-derived neurotrophic factor (BDNF) levels and reduce oxidative stress.
properties
IUPAC Name |
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12(14)17/h2-4,7H,5-6H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWNYXGQKSFOQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242427 | |
Record name | N-[3-(2,5-Dioxo-1-pyrrolidinyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide | |
CAS RN |
61862-30-4 | |
Record name | N-[3-(2,5-Dioxo-1-pyrrolidinyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61862-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(2,5-Dioxo-1-pyrrolidinyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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